molecular formula C11H22N2O3 B11766508 tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate

tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate

Cat. No.: B11766508
M. Wt: 230.30 g/mol
InChI Key: SQFNRLAFLMKLJX-RKDXNWHRSA-N
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Description

tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxymethyl group, and a methylamino group attached to a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the protection of the amino group, followed by the formation of the pyrrolidine ring and subsequent functionalization to introduce the hydroxymethyl and tert-butyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidine ring.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the tert-butyl group can influence the pharmacokinetic properties of the molecule, such as its stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and functional groups make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and methylamino groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate
  • tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(ethylamino)pyrrolidine-1-carboxylate
  • tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)piperidine-1-carboxylate

Uniqueness

tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups. The combination of the tert-butyl group with the hydroxymethyl and methylamino groups provides distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl (2R,4R)-2-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8(12-4)5-9(13)7-14/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1

InChI Key

SQFNRLAFLMKLJX-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)NC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)NC

Origin of Product

United States

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